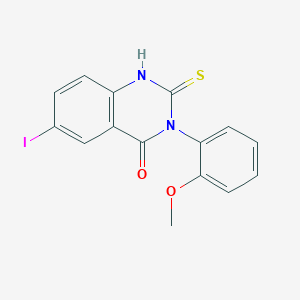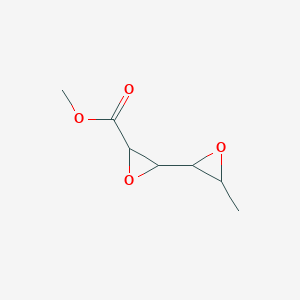
Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate is an organic compound with the molecular formula C7H10O4. It is a derivative of oxirane, a three-membered cyclic ether, and is characterized by the presence of two oxirane rings and a carboxylate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate typically involves the reaction of an appropriate precursor with an epoxidizing agent. One common method is the epoxidation of a suitable alkene using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the selective formation of the oxirane rings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts to enhance the efficiency of the epoxidation reaction and minimize by-product formation .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane rings to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, carboxylic acids, and various functionalized derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate involves the reactivity of its oxirane rings. The compound can undergo ring-opening reactions, which are typically catalyzed by acids or bases. These reactions lead to the formation of reactive intermediates that can interact with various molecular targets, including nucleophiles and electrophiles. The pathways involved in these reactions are often studied using computational methods and experimental techniques to understand the kinetics and thermodynamics of the processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane, 2-ethyl-3-methyl-: This compound has a similar oxirane structure but differs in the substitution pattern on the oxirane ring.
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: This compound contains an oxirane ring with different substituents, leading to distinct chemical properties.
Oxirane, 2-methyl-3-(1-methylethyl)-: Another similar compound with variations in the substituents on the oxirane ring.
Eigenschaften
CAS-Nummer |
5120-63-8 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-3-4(10-3)5-6(11-5)7(8)9-2/h3-6H,1-2H3 |
InChI-Schlüssel |
QMCUEOPFERTFEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(O1)C2C(O2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)

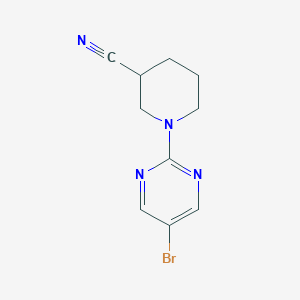
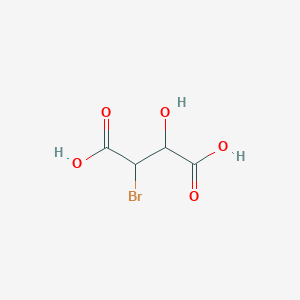
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)
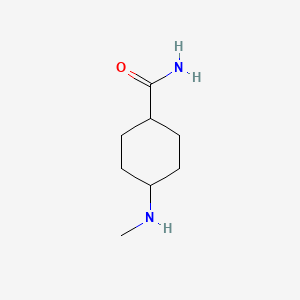
![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)
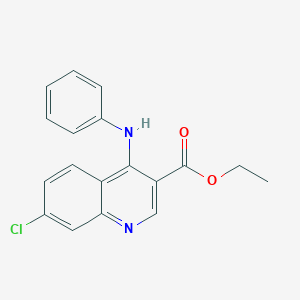

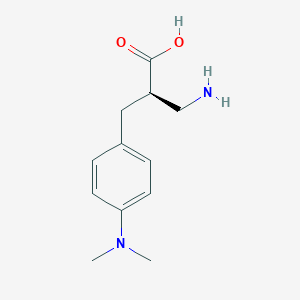
![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)
![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)
